molecular formula C18H17B2NO4 B13109250 ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid

((Phenylazanediyl)bis(4,1-phenylene))diboronic acid

Cat. No.: B13109250
M. Wt: 333.0 g/mol
InChI Key: YEGBWVTYTGPMDR-UHFFFAOYSA-N
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Description

((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is an organoboron compound with the molecular formula C18H17B2NO4. This compound is known for its unique structure, which includes two boronic acid groups attached to a phenylazanediyl-bis(phenylene) backbone. It is primarily used in organic synthesis and materials science due to its ability to form stable complexes with various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid typically involves the reaction of 4,4’-dibromotriphenylamine with boronic acid derivatives under specific conditions. One common method includes dissolving 4,4’-dibromotriphenylamine in dehydrated tetrahydrofuran (THF) under an inert atmosphere (argon gas) and cooling the solution to -78°C. The reaction mixture is then treated with a boronic acid derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

((Phenylazanediyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The boronic acid groups can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

((Phenylazanediyl)bis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid involves its ability to form stable complexes with other molecules. The boronic acid groups can interact with diols and other nucleophiles, forming boronate esters. This property is exploited in various chemical reactions and applications, such as in the formation of supramolecular assemblies and in catalysis .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diboronic acid: This compound has a similar boronic acid functionality but lacks the phenylazanediyl-bis(phenylene) backbone.

    (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)diboronic acid: Another similar compound with a different structural arrangement.

Uniqueness

((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic acids. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C18H17B2NO4

Molecular Weight

333.0 g/mol

IUPAC Name

[4-(N-(4-boronophenyl)anilino)phenyl]boronic acid

InChI

InChI=1S/C18H17B2NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13,22-25H

InChI Key

YEGBWVTYTGPMDR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)(O)O

Origin of Product

United States

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